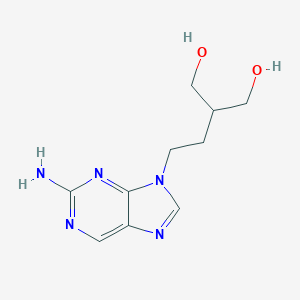

6-Deoxypenciclovir

Übersicht

Beschreibung

6-Deoxypenciclovir is a synthetic guanine derivative and an inactive metabolite of the antiviral prodrug famciclovir. It is primarily known for its role in the bioactivation process, where it is converted to the active antiviral agent penciclovir. Penciclovir is effective against herpes simplex virus types 1 and 2, as well as varicella-zoster virus .

Wissenschaftliche Forschungsanwendungen

6-Deoxypenciclovir has been extensively used in scientific research to study the specificity and mechanism of viral DNA polymerases, particularly for herpes simplex virus and varicella-zoster virus . It is also used in the synthesis of prodrug forms of penciclovir, which are evaluated for their antiviral efficacy .

In addition, this compound is used in studies exploring the mechanisms of nucleoside analog resistance, providing insights into the structural and functional differences that underlie the selectivity of antiviral agents .

Wirkmechanismus

Target of Action

The primary target of 6-Deoxypenciclovir is the herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

This compound undergoes rapid biotransformation to the active antiviral compound penciclovir . This transformation is catalyzed by the molybdenum hydroxylase, aldehyde oxidase . The resulting compound, penciclovir, has inhibitory activity against HSV-1, HSV-2, and VZV .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the oxidation of the compound to penciclovir, catalyzed by aldehyde oxidase . This process predominantly occurs in the liver . The oxidation of this compound to penciclovir is the principal metabolic pathway for this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve its clearance from the body, which is estimated from in vitro depletion experiments with human liver cytosol and microsomes . The clearance of this compound was found to be underestimated when predicted from in vitro metabolism data .

Result of Action

The result of the action of this compound is the production of penciclovir, which has inhibitory activity against HSV-1, HSV-2, and VZV . This inhibitory activity helps in the treatment of conditions caused by these viruses, such as cold sores, genital herpes, and shingles .

Action Environment

The action of this compound is influenced by the presence of aldehyde oxidase, which is responsible for its oxidation to penciclovir . This enzyme is predominantly found in the liver . Therefore, the liver can be considered as the primary action environment for this compound.

Biochemische Analyse

Biochemical Properties

6-Deoxypenciclovir interacts with the enzyme aldehyde oxidase, a molybdenum hydroxylase, in the process of its conversion to penciclovir . This interaction is a key step in the metabolic pathway of this compound .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a precursor to penciclovir, an antiviral agent. The conversion of this compound to penciclovir is catalyzed by aldehyde oxidase, which is present in the cytosol of many cells .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by aldehyde oxidase to form penciclovir . This process occurs predominantly in the liver, where aldehyde oxidase is most abundantly expressed .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound that can be stored for long periods without significant degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound are observed through its conversion to penciclovir. In minipigs, clearance of this compound was estimated from in vitro depletion experiments and compared with data generated in parallel in vivo studies .

Metabolic Pathways

The metabolic pathway of this compound involves its conversion to penciclovir via oxidation by aldehyde oxidase . This process is a key step in the metabolism of the antiviral prodrug famciclovir .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cytosol, where its primary interacting enzyme, aldehyde oxidase, is located

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxypenciclovir involves the hydrolysis of famciclovir. Famciclovir undergoes sequential hydrolysis of its acetyl groups to yield this compound, which is then oxidized to penciclovir .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of famciclovir under controlled conditions. The process is optimized to ensure high yield and purity of the compound. The hydrolysis is usually carried out in the presence of water and a suitable acid or base catalyst .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Deoxypenciclovir primarily undergoes oxidation reactions. The oxidation of this compound to penciclovir is catalyzed by the enzyme aldehyde oxidase .

Common Reagents and Conditions:

Oxidation: Aldehyde oxidase is the primary enzyme involved in the oxidation of this compound to penciclovir. .

Hydrolysis: The hydrolysis of famciclovir to this compound involves water and an acid or base catalyst.

Major Products:

Oxidation Product: Penciclovir.

Hydrolysis Product: this compound.

Vergleich Mit ähnlichen Verbindungen

Acyclovir: Another guanine derivative used as an antiviral agent.

Ganciclovir: A guanine derivative with antiviral activity against cytomegalovirus.

Penciclovir: The active metabolite of 6-Deoxypenciclovir with antiviral properties.

Eigenschaften

IUPAC Name |

2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOWACPJSFGNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146353 | |

| Record name | Brl 42359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104227-86-3 | |

| Record name | 6-Deoxypenciclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brl 42359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brl 42359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DEOXYPENCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8C09G1O3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.